1,2-Ethanedisulfonic acid 1,2-Ethanedisulfonic acid
Brand Name: Vulcanchem
CAS No.: 110-04-3
VCID: VC20812255
InChI: InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)
SMILES: C(CS(=O)(=O)O)S(=O)(=O)O
Molecular Formula: C2H6O6S2
Molecular Weight: 190.2 g/mol

1,2-Ethanedisulfonic acid

CAS No.: 110-04-3

Cat. No.: VC20812255

Molecular Formula: C2H6O6S2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

1,2-Ethanedisulfonic acid - 110-04-3

Specification

CAS No. 110-04-3
Molecular Formula C2H6O6S2
Molecular Weight 190.2 g/mol
IUPAC Name ethane-1,2-disulfonic acid
Standard InChI InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)
Standard InChI Key AFAXGSQYZLGZPG-UHFFFAOYSA-N
SMILES C(CS(=O)(=O)O)S(=O)(=O)O
Canonical SMILES C(CS(=O)(=O)O)S(=O)(=O)O

Introduction

Physical and Chemical Properties

Structural Information

1,2-Ethanedisulfonic acid consists of a simple ethane backbone with two sulfonic acid groups (–SO₃H) attached to each carbon atom. This structure creates a molecule with strong acidic properties due to the presence of multiple sulfonic acid functional groups. The compound's structure allows it to act as a chelating agent in certain applications due to its ability to coordinate through multiple oxygen atoms.

Table 1: Structural Identifiers of 1,2-Ethanedisulfonic Acid

ParameterValue
Molecular FormulaC₂H₆O₆S₂
IUPAC NameEthane-1,2-disulfonic acid
CAS Number110-04-3
Canonical SMILESC(CS(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)
InChIKeyDSGUSEBCDAKBCM-UHFFFAOYSA-N

Physical Properties

The physical properties of 1,2-Ethanedisulfonic acid provide insights into its behavior under different conditions, which is crucial for understanding its applications and handling requirements.

Table 2: Physical Properties of 1,2-Ethanedisulfonic Acid

PropertyValue
Molecular Weight190.195 g/mol
Physical AppearanceCrystalline solid
Density1.928 g/cm³
Melting Point109 °C
Boiling PointNot available
Exact Mass189.961
Polar Surface Area (PSA)125.5 Ų
LogP0.9236
Water SolubilitySoluble

Chemical Properties

1,2-Ethanedisulfonic acid exhibits strong acidic properties characteristic of sulfonic acids. The presence of two sulfonic acid groups makes it a potent acid with significant proton-donating capabilities. This diprotic nature allows it to participate in a wide range of chemical reactions.

The compound readily dissolves in water, forming a strongly acidic solution. Its water solubility makes it valuable for applications requiring homogeneous acidic catalysis in aqueous systems. The sulfonic acid groups can undergo typical acid-base reactions, forming salts with various bases .

Due to its structure with two sulfonic acid groups, the compound can act as a chelating agent, forming complexes with metal ions. This property is particularly valuable in coordination chemistry and certain catalytic applications .

Forms and Derivatives

Dihydrate Form

1,2-Ethanedisulfonic acid is commonly found in its dihydrate form, which contains two water molecules associated with the main structure.

Table 3: Properties of 1,2-Ethanedisulfonic Acid Dihydrate

PropertyValue
Molecular FormulaC₂H₆O₆S₂·2H₂O
CAS Number5982-56-9
Molecular Weight226.226 g/mol
Melting Point112 °C
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count8
Rotatable Bond Count3
Topological Polar Surface Area128 Ų

The dihydrate form displays slightly different physical properties compared to the anhydrous compound, including a higher melting point of 112 °C versus 109 °C for the anhydrous form . The presence of water molecules in the crystal structure influences its solubility profile and handling characteristics, potentially making it more stable under ambient conditions .

Disodium Salt

The disodium salt of 1,2-Ethanedisulfonic acid is another important derivative with unique properties and applications.

Table 4: Properties of 1,2-Ethanedisulfonic Acid Disodium Salt

PropertyValue
Molecular FormulaC₂H₄Na₂O₆S₂
CAS Number5325-43-9
Molecular Weight234.159 g/mol
SynonymsEthane-1,2-disulfonic acid disodium salt

The disodium salt can be synthesized from 1,2-dibromoethane using sodium sulfite in water under heating conditions, with reported yields of approximately 79% . This salt form is particularly useful in applications where the acidic properties of the parent compound need to be neutralized while maintaining the functionality of the sulfonate groups .

Applications

Surface Modification in Solar Cells

One of the most notable applications of 1,2-Ethanedisulfonic acid derivatives is in the field of photovoltaics, specifically in dye-sensitized solar cells (DSSCs). Research has demonstrated that the disodium salt form (ESD) can be effectively used as a surface modifier for titanium dioxide (TiO₂) films in these solar cells .

When TiO₂ films are modified with 1,2-ethanedisulfonic acid disodium salt, the compound imparts a negative charge to the TiO₂ surface through the formation of ethane sulfonate anions (TiO₂-O-SO₂-CH₂-CH₂-SO₃⁻). This surface modification creates a repulsive effect against triiodide ions (I₃⁻) in the electrolyte, which significantly reduces the back reaction of photogenerated electrons .

Table 5: Performance Enhancement in DSSCs with ESD Surface Modification

ParameterReference Device (Unmodified)ESD(20)-TiO₂/FTO Device
Power Conversion Efficiency (PCE)9.89%10.97%
Enhancement-10.9% increase
Primary Improvements-Increased short-circuit current (Jsc) and open-circuit voltage (Voc)
Mechanism of Enhancement-Reduced back reaction between photoinjected electrons and I₃⁻ ions

Other Applications

Beyond its use in solar cells, 1,2-Ethanedisulfonic acid finds applications in several other areas:

  • Catalysis: The strong acidic properties of 1,2-Ethanedisulfonic acid make it valuable as a catalyst in various organic reactions, including esterification, condensation, and hydrolysis processes .

  • Coordination Chemistry: The compound can function as a ligand in coordination chemistry due to its two sulfonate groups, enabling it to bind to metal ions and form stable complexes. This property is utilized in studying metal ion behavior in different environments and in designing new materials with specific functionalities .

  • Pharmaceutical Applications: In its dihydrate form, 1,2-Ethanedisulfonic acid can serve as an excipient in drug formulations, potentially enhancing the solubility and stability of pharmaceutical compounds .

Synthesis Methods

The synthesis of 1,2-Ethanedisulfonic acid and its derivatives can be accomplished through several routes. One documented method for synthesizing the disodium salt involves the reaction of 1,2-dibromoethane with sodium sulfite in water under heating conditions .

The reaction proceeds as follows:

  • 1,2-Dibromoethane reacts with sodium sulfite in water

  • The mixture is heated to facilitate the substitution reaction

  • Sodium atoms replace the bromine atoms, forming the disodium salt of 1,2-ethanedisulfonic acid

This synthesis route has been reported to yield approximately 79% of the desired product . The process represents a nucleophilic substitution reaction where the sulfite anions attack the carbon atoms bonded to the bromine atoms.

Other synthetic approaches may exist, but detailed information on alternative methods is limited in the provided search results.

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